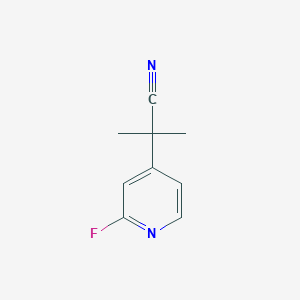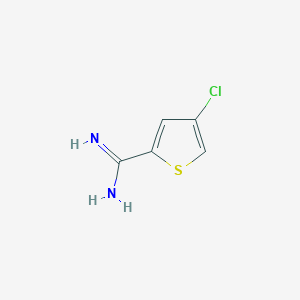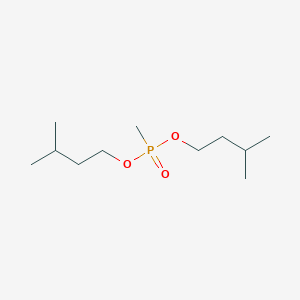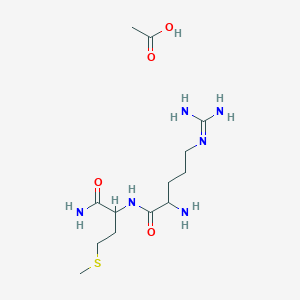
2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile is an organic compound that features a fluorinated pyridine ring attached to a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile typically involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a cyanide source like sodium cyanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholine release-enhancing agent, where it interacts with cholinergic receptors and enhances the release of acetylcholine in the brain. This mechanism is of particular interest in the context of neurodegenerative diseases like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in organic synthesis.
2-Fluoropyridine: A simpler fluorinated pyridine compound with similar reactivity.
4-Fluoropyridine: A positional isomer with different chemical properties.
Uniqueness
Its ability to enhance acetylcholine release sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H9FN2 |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2-(2-fluoropyridin-4-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3 |
InChI-Schlüssel |
RJTCLSSCOPYTKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=NC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)



![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)
![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)




![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)

